molecular formula C6H5IN4 B11780053 3-Iodoimidazo[1,2-b]pyridazin-6-amine

3-Iodoimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B11780053
M. Wt: 260.04 g/mol
InChI Key: KSGQSXVOQGZLFI-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with an iodine atom at the 3-position and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6-amine typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . The preparation methods often include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Iodoimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The iodine atom at the 3-position can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and reaction times .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-Iodoimidazo[1,2-b]pyridazin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-Iodoimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

3-Iodoimidazo[1,2-b]pyridazin-6-amine can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines. These compounds share a similar core structure but differ in the position and type of substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

List of Similar Compounds

Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

3-iodoimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C6H5IN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H,(H2,8,10)

InChI Key

KSGQSXVOQGZLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1N)I

Origin of Product

United States

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